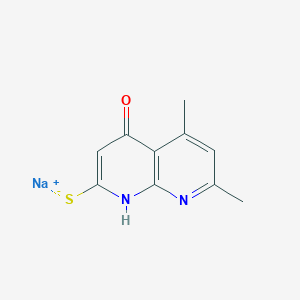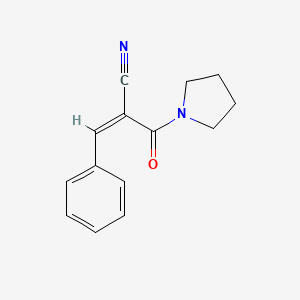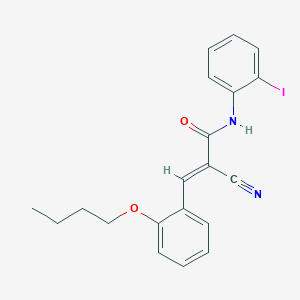![molecular formula C23H16ClIN2O2 B7466826 (E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)
(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. This compound belongs to the class of lipoate analogs and has been shown to target the mitochondrial tricarboxylic acid (TCA) cycle, leading to metabolic reprogramming and apoptosis in cancer cells.
作用機序
(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide targets the TCA cycle in cancer cells, leading to metabolic reprogramming and apoptosis. The TCA cycle is a key metabolic pathway that generates energy in the form of ATP and provides building blocks for biosynthesis. In cancer cells, the TCA cycle is often dysregulated, leading to increased glucose uptake and lactate production, which is known as the Warburg effect. This compound inhibits two enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), leading to decreased ATP production and increased oxidative stress. This metabolic reprogramming ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce metabolic reprogramming and apoptosis in cancer cells, while sparing normal cells. In preclinical studies, this compound has been shown to decrease glucose uptake and lactate production, increase mitochondrial ROS production, and induce DNA damage and cell cycle arrest. Moreover, this compound has been shown to enhance the efficacy of standard chemotherapy agents, such as gemcitabine and cisplatin, in preclinical models.
実験室実験の利点と制限
One of the advantages of (E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide is its ability to target the TCA cycle in cancer cells, which is a unique mechanism of action compared to standard chemotherapy agents. Moreover, this compound has shown promising results in preclinical studies and has the potential to be a novel therapeutic agent for the treatment of cancer. However, there are some limitations to using this compound in lab experiments. For example, the synthesis of this compound is challenging and has a low overall yield. Moreover, the optimal dose and schedule of this compound in combination with standard chemotherapy agents are still being investigated.
将来の方向性
There are several future directions for (E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide research. One direction is to investigate the optimal dose and schedule of this compound in combination with standard chemotherapy agents in clinical trials. Another direction is to investigate the potential of this compound in combination with immunotherapy agents, such as checkpoint inhibitors, in preclinical models. Moreover, the development of more efficient synthesis methods for this compound could facilitate its clinical translation. Finally, the identification of biomarkers that can predict response to this compound could improve patient selection and treatment outcomes.
合成法
The synthesis of (E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the reaction of 2-iodobenzoic acid with 4-(4-chlorobenzyloxy)aniline in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) to obtain the intermediate compound 4-[(4-chlorophenyl)methoxy]benzamide. This intermediate is then reacted with (E)-3-(4-cyanophenyl)-2-propenamide in the presence of potassium carbonate and dimethylformamide (DMF) to obtain this compound. The overall yield of this synthesis method is around 15%.
科学的研究の応用
(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. In these studies, this compound has been shown to induce metabolic reprogramming, leading to increased oxidative stress and apoptosis in cancer cells. Moreover, this compound has been shown to enhance the efficacy of standard chemotherapy agents, such as gemcitabine and cisplatin, in preclinical models. These findings suggest that this compound could be a promising therapeutic agent for the treatment of cancer.
特性
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClIN2O2/c24-19-9-5-17(6-10-19)15-29-20-11-7-16(8-12-20)13-18(14-26)23(28)27-22-4-2-1-3-21(22)25/h1-13H,15H2,(H,27,28)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVILBOFKZRUMP-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466745.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B7466763.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466785.png)


![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)
![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)


![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)
![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)